N-(2-fluorophenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-fluorophenyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, appropriate solvents like ethanol or methanol.
Major Products Formed:
Oxidation: N-(2-aminophenyl)-3-nitrobenzenesulfonamide.
Reduction: N-(2-fluorophenyl)-3-aminobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential antibacterial and antifungal properties.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
- N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(2-fluorophenyl)methanesulfonamide
Uniqueness: N-(2-fluorophenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a fluorophenyl group and a nitrobenzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems .
Properties
Molecular Formula |
C12H9FN2O4S |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9FN2O4S/c13-11-6-1-2-7-12(11)14-20(18,19)10-5-3-4-9(8-10)15(16)17/h1-8,14H |
InChI Key |
RPUSFCLOTZELMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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